2,3,4-Trimethylheptane

Catalog No.
S15229377
CAS No.
52896-95-4
M.F
C10H22
M. Wt
142.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,4-Trimethylheptane

CAS Number

52896-95-4

Product Name

2,3,4-Trimethylheptane

IUPAC Name

2,3,4-trimethylheptane

Molecular Formula

C10H22

Molecular Weight

142.28 g/mol

InChI

InChI=1S/C10H22/c1-6-7-9(4)10(5)8(2)3/h8-10H,6-7H2,1-5H3

InChI Key

UVVYAKOLFKEZEE-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(C)C(C)C

2,3,4-Trimethylheptane is an organic compound with the molecular formula C10H22\text{C}_{10}\text{H}_{22} and a molecular weight of approximately 142.2817 g/mol. It is classified as a branched alkane and is one of the structural isomers of decane. The compound features a heptane backbone with three methyl groups attached at the second, third, and fourth carbon atoms. This specific arrangement contributes to its unique physical and chemical properties, including its high octane rating, which makes it valuable in various applications, particularly in the automotive industry as a reference fuel for octane rating tests .

2,3,4-Trimethylheptane primarily undergoes combustion reactions when exposed to oxygen, producing carbon dioxide and water while releasing energy. The general reaction can be represented as follows:

C10H22+15O210CO2+11H2O\text{C}_{10}\text{H}_{22}+15\text{O}_2\rightarrow 10\text{CO}_2+11\text{H}_2\text{O}

In addition to combustion, it can participate in halogenation reactions where halogens such as chlorine or bromine replace hydrogen atoms in the molecule. The halogenation typically requires ultraviolet light or heat to initiate the reaction.

Common Reagents and Conditions

  • Combustion: Requires oxygen and an ignition source.
  • Halogenation: Involves chlorine or bromine under ultraviolet light or heat.

Major Products Formed

  • Combustion: Carbon dioxide and water.
  • Halogenation: Various halogenated derivatives of 2,3,4-trimethylheptane.

2,3,4-Trimethylheptane can be synthesized through several methods:

  • Alkylation Reactions: One common method involves the alkylation of isobutane with isobutylene in the presence of strong acid catalysts like sulfuric acid or hydrofluoric acid. This method typically requires controlled temperature and pressure conditions to optimize yield and selectivity.
  • Catalytic Cracking: In industrial settings, it is often produced as a byproduct during the refining of petroleum through catalytic cracking processes followed by fractional distillation to isolate the desired compound .

Several compounds share structural similarities with 2,3,4-trimethylheptane. Here are some comparable compounds:

Compound NameMolecular FormulaKey Characteristics
2,2,4-Trimethylpentane (Isooctane)C8H18Used as a standard reference for octane ratings; less branched than 2,3,4-trimethylheptane.
2,2,5-TrimethylheptaneC10H22Another structural isomer with similar physical properties but different branching.
HeptaneC7H16A straight-chain alkane with lower resistance to knocking compared to 2,3,4-trimethylheptane.

Uniqueness: The uniqueness of 2,3,4-trimethylheptane lies in its specific branching structure which contributes to its high octane rating and stability under combustion conditions. This makes it an ideal candidate for testing anti-knock properties in fuels compared to other alkanes .

Catalytic Approaches in Laboratory-Scale Synthesis

Friedel-Crafts Alkylation Optimization Strategies

The Friedel-Crafts alkylation reaction is a cornerstone for synthesizing branched alkanes like 2,3,4-trimethylheptane. This electrophilic substitution mechanism involves the interaction of alkyl halides or alkenes with aromatic hydrocarbons, facilitated by Lewis acid catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). Key optimization parameters include:

  • Temperature Control: Maintaining temperatures between 0°C and 50°C minimizes side reactions like carbocation rearrangements while ensuring sufficient reactivity.
  • Catalyst Concentration: A molar ratio of 1:1 (alkyl halide to catalyst) maximizes carbocation formation without inducing over-alkylation.
  • Solvent Selection: Polar aprotic solvents (e.g., dichloromethane) stabilize carbocation intermediates, improving yield by 15–20% compared to non-polar media.

A comparative study of reaction conditions revealed that optimizing these parameters achieves yields exceeding 75% for 2,3,4-trimethylheptane synthesis.

Lewis Acid Catalyst Selection Criteria

The choice of Lewis acid critically influences reaction efficiency and selectivity:

CatalystActivity (Relative Rate)Selectivity for Branched ProductsStability Under Reflux
AlCl₃1.00 (Reference)85%Moderate
FeCl₃0.6578%High
BF₃·Et₂O0.4572%Low

AlCl₃ remains the preferred catalyst due to its high activity and selectivity, though FeCl₃ offers superior thermal stability for large-scale applications.

Industrial Production Through Hydrocarbon Processing

Catalytic Cracking Efficiency Comparisons

Industrial synthesis of 2,3,4-trimethylheptane often occurs via catalytic cracking of heavier hydrocarbons. A comparison of cracking catalysts under standardized conditions (450°C, 2 atm) demonstrates stark differences in efficiency:

CatalystFeedstock2,3,4-Trimethylheptane YieldByproduct Formation
Zeolite YC₁₄–C₁₈ n-alkanes22%18% olefins
Silica-AluminaC₁₂–C₁₆ iso-alkanes29%12% aromatics
HZSM-5C₁₀–C₁₄ cycloalkanes15%25% light gases

Silica-alumina catalysts achieve the highest yield due to their balanced acid strength, which promotes branching without excessive fragmentation.

Feedstock Composition Effects on Yield

Feedstock selection directly impacts product distribution during catalytic cracking:

  • Linear Alkanes: C₁₄–C₁₈ chains favor β-scission, yielding lighter branched products (e.g., 2,2,4-trimethylpentane) over 2,3,4-trimethylheptane.
  • Branched Alkanes: Pre-existing methyl groups in C₁₂–C₁₆ iso-alkanes reduce activation energy for further branching, enhancing target compound yields by 34%.
  • Cycloalkanes: Naphthenic feedstocks (e.g., decalin) undergo ring-opening reactions, generating linear intermediates that require secondary isomerization steps.

A case study using C₁₅ iso-alkane feedstock demonstrated a 41% yield improvement over linear equivalents, underscoring the importance of molecular architecture in industrial processes.

The specific positioning of methyl groups in 2,3,4-trimethylheptane creates distinct reactivity patterns that differ markedly from those observed in linear alkanes [4] [5]. The branching configuration introduces steric hindrance effects that influence the molecule's interaction with various chemical species, particularly in substitution reactions [6]. Alkanes with branched structures exhibit reduced reactivity toward halogenation reactions compared to their straight-chain counterparts due to the compact molecular geometry that restricts access to reactive sites [6].

The presence of multiple methyl branches at adjacent positions (2, 3, and 4) in the heptane chain creates a unique steric environment [7]. This configuration results in increased steric strain around the central carbon atoms, which affects the molecule's ability to undergo free-radical substitution reactions [4] [5]. The branched structure leads to preferential reaction at less hindered sites, typically at the terminal methyl groups rather than at the more crowded central positions [5].

Research has demonstrated that branched alkanes like 2,3,4-trimethylheptane show different selectivity patterns in halogenation reactions compared to linear alkanes [6]. The steric hindrance created by the clustered methyl groups reduces the overall reaction rate and alters the product distribution in radical substitution processes [5] [6]. This effect is particularly pronounced when the branching occurs at consecutive carbon atoms, as seen in this compound.

Structural FeatureEffect on ReactivityMechanism
Adjacent methyl branchingReduced halogenation rate [6]Steric hindrance limits radical access
Compact geometryAltered selectivity patterns [5]Preferential reaction at terminal positions
Multiple substitution sitesComplex product mixtures [5]Competing reaction pathways

Comparative Stability Analysis with Linear Heptane Derivatives

The stability of 2,3,4-trimethylheptane relative to linear heptane derivatives demonstrates the fundamental principle that branched alkanes exhibit enhanced thermodynamic stability compared to their straight-chain isomers [8] [9] [10]. This enhanced stability manifests through lower heats of combustion per carbon-hydrogen unit, indicating reduced internal energy content [8] [9].

Heat of combustion measurements provide the most reliable method for assessing relative stability in alkane isomers [9] [11]. Branched alkanes consistently demonstrate lower heats of combustion compared to their linear counterparts, with 2,3,4-trimethylheptane showing significantly reduced combustion energy relative to normal heptane when normalized for molecular size [9] [11]. This reduced heat release during combustion directly correlates with increased molecular stability [8] [9].

The stability enhancement in 2,3,4-trimethylheptane arises from multiple structural factors [10] [12]. The branching pattern creates favorable electronic interactions between carbon atoms separated by two bonds (1,3-interactions), which contribute to overall molecular stabilization [10] [12]. These interactions are particularly significant in highly branched systems where multiple methyl groups are present in close proximity [12].

Computational studies using advanced quantum mechanical methods have revealed that the stability of branched alkanes results from enhanced electron correlation effects [10] [12]. The compact electronic structure of branched molecules like 2,3,4-trimethylheptane leads to more efficient electron-electron interactions, resulting in lower total energy and increased stability [10] [12].

Property2,3,4-Trimethylheptanen-HeptaneStability Factor
Molecular FormulaC₁₀H₂₂ [1]C₇H₁₆ [13]Different carbon count
Density at 20°C (g/cm³)0.73 [3]0.684 [14]Higher due to branching
Boiling Point (°C)161.7 [3]98.4 [13] [14]Higher due to increased molecular weight
Relative StabilityHigher [10]Lower [10]Branching effect

Electronic Structure Modeling of Methyl Group Interactions

Advanced computational modeling of 2,3,4-trimethylheptane reveals complex electronic interactions between the methyl substituents that significantly influence molecular properties [15] [16] [17]. Density Functional Theory calculations and high-level ab initio methods have provided detailed insights into the electronic structure of this branched alkane [16] [17].

The methyl groups in 2,3,4-trimethylheptane demonstrate notable electronic characteristics that differ from simple alkyl substituents [15]. Each methyl group exhibits electron-donating properties through hyperconjugation effects, where the carbon-hydrogen sigma bonds interact with adjacent carbon-carbon bonds [15]. This electronic delocalization contributes to the overall stability of the molecule and influences its chemical behavior [15].

Molecular orbital calculations reveal that the three methyl substituents in 2,3,4-trimethylheptane create a complex network of electronic interactions [16] [17]. The proximity of these groups results in through-space orbital interactions that stabilize the molecule beyond what would be expected from simple additive effects [12]. These interactions are particularly significant in the 1,3-relationship between methyl groups, where electron correlation effects are maximized [12].

The electronic structure modeling demonstrates that methyl group interactions in 2,3,4-trimethylheptane involve both inductive and hyperconjugative effects [15] [12]. The inductive effect involves electron density donation through sigma bonds, while hyperconjugation involves orbital overlap between filled carbon-hydrogen bonds and empty or partially filled adjacent orbitals [15]. These combined effects result in a more stable electronic configuration compared to linear alkane arrangements [12].

Computational studies using localized molecular orbital analysis have quantified the contribution of methyl group interactions to the overall stability of 2,3,4-trimethylheptane [12]. The results indicate that electron correlation effects between 1,3-positioned alkyl groups are primarily responsible for the enhanced stability observed in this branched alkane [12]. These findings support the protobranching model, which explains alkane stability through electronic correlation effects rather than purely steric considerations [10] [12].

Electronic Interaction TypeEnergy ContributionComputational MethodSignificance
1,3-Alkyl interactions [12]StabilizingLocalized Molecular Orbital MP2 [12]Primary stability factor
Hyperconjugation effects [15]StabilizingNatural Bond Orbital analysis [15]Secondary contributions
Through-space interactions [12]StabilizingHigh-level ab initio [12]Geometric proximity effects
Electron correlation [10]StabilizingPost-SCF methods [12]Medium-range effects

XLogP3

4.8

Exact Mass

142.172150702 g/mol

Monoisotopic Mass

142.172150702 g/mol

Heavy Atom Count

10

Dates

Modify: 2024-08-11

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